molecular formula C22H30N2O6 B1428236 8-(Benzyloxycarbonyl)-1-(Tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid CAS No. 1250996-12-3

8-(Benzyloxycarbonyl)-1-(Tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid

Cat. No. B1428236
M. Wt: 418.5 g/mol
InChI Key: CJOVDQKEBQIFRK-UHFFFAOYSA-N
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Description

“8-(Benzyloxycarbonyl)-1-(Tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid” is a complex organic compound. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate has been established . The reaction experienced a tandem radical addition and dearomatizing cyclization process .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the tert-butoxycarbonyl (Boc) groups could be removed under acidic conditions, and the carboxylic acid group could react with bases or be esterified .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be inferred based on its functional groups. For example, the presence of carboxylic acid and carbonyl groups suggests that the compound could participate in hydrogen bonding and may be polar .

Future Directions

The future directions for research on this compound could include further studies to elucidate its molecular structure, synthesis methods, and potential applications. It could also be interesting to investigate its reactivity and the mechanisms of its reactions .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-8-phenylmethoxycarbonyl-1,8-diazaspiro[4.5]decane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O6/c1-21(2,3)30-20(28)24-17(18(25)26)9-10-22(24)11-13-23(14-12-22)19(27)29-15-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOVDQKEBQIFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC12CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Benzyloxycarbonyl)-1-(Tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Benzyloxycarbonyl)-1-(Tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid
Reactant of Route 2
8-(Benzyloxycarbonyl)-1-(Tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid
Reactant of Route 3
Reactant of Route 3
8-(Benzyloxycarbonyl)-1-(Tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid
Reactant of Route 4
8-(Benzyloxycarbonyl)-1-(Tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid
Reactant of Route 5
8-(Benzyloxycarbonyl)-1-(Tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid
Reactant of Route 6
Reactant of Route 6
8-(Benzyloxycarbonyl)-1-(Tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid

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